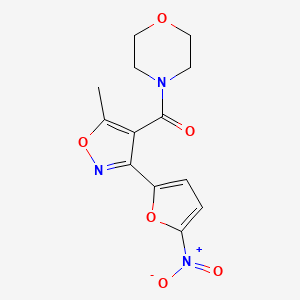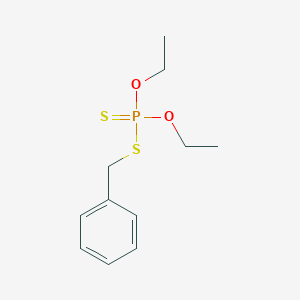
S-Benzyl O,O-diethyl phosphorodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl O,O-diethyl phosphorodithioate: is an organophosphorus compound characterized by the presence of a phosphorodithioate group bonded to a benzyl group. This compound is of significant interest due to its diverse applications in various fields, including agriculture, industry, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Benzyl O,O-diethyl phosphorodithioate typically involves the reaction of O,O-diethyl thiophosphoric acid with benzyl halides in the presence of a base. This reaction proceeds via the formation of the O,O-diethyl thiophosphate anion, which subsequently undergoes S-alkylation with benzyl halides . Another method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods: Industrial production of phosphorodithioates, including this compound, often employs surface-mediated solid-phase reactions due to their ease of setup, mild reaction conditions, high yields, and cost-effectiveness compared to homogeneous reactions .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl O,O-diethyl phosphorodithioate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the thiophosphate group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding phosphorothioates or reduction to yield phosphines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and bases such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or sulfur can be used.
Reduction: Reducing agents such as lithium aluminum hydride are employed.
Major Products:
Substitution Reactions: The major products are S-alkylated phosphorodithioates.
Oxidation: Phosphorothioates are formed.
Reduction: Phosphines are produced.
Scientific Research Applications
S-Benzyl O,O-diethyl phosphorodithioate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Benzyl O,O-diethyl phosphorodithioate involves its interaction with molecular targets such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme . This inhibition can disrupt various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
O,O-Diethyl dithiophosphate: This compound is structurally similar but lacks the benzyl group.
S-Allyl O,O-dibutyl phosphorodithioate: Another phosphorodithioate with different alkyl groups.
Uniqueness: S-Benzyl O,O-diethyl phosphorodithioate is unique due to the presence of the benzyl group, which can influence its reactivity and biological activity compared to other phosphorodithioates .
Properties
CAS No. |
13286-37-8 |
|---|---|
Molecular Formula |
C11H17O2PS2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
benzylsulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H17O2PS2/c1-3-12-14(15,13-4-2)16-10-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3 |
InChI Key |
LDYLVLLDIQXZFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(OCC)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4a,6a,9a-Trimethyl-7-(6-methylheptan-2-yl)tetradecahydroindeno[5,4-f]chromen-2(3h)-one](/img/structure/B14718711.png)




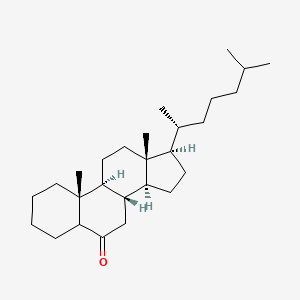
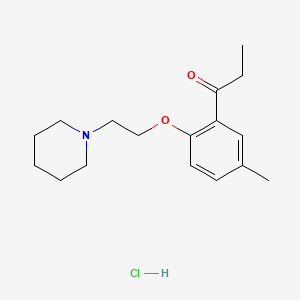
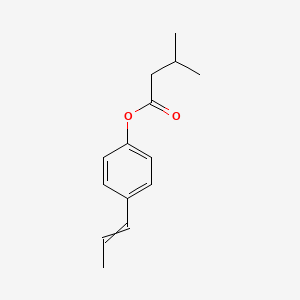
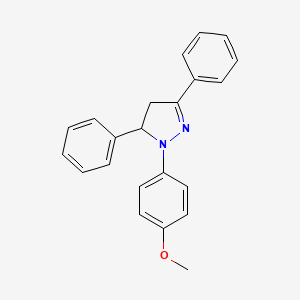
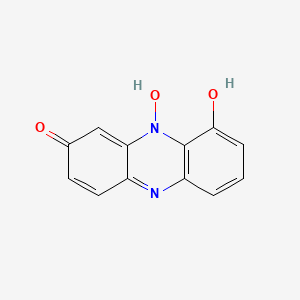
![4-[4-(4-Hydroxycyclohexyl)hex-3-en-3-yl]cyclohexan-1-one](/img/structure/B14718767.png)

